molecular formula C25H27ClN2O3S B2990471 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1112296-09-9

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2990471
CAS No.: 1112296-09-9
M. Wt: 471.01
InChI Key: ZCHXJOLRAWAWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a quinoline-based derivative characterized by three key substituents:

  • 4-TERT-BUTYLBENZENESULFONYL GROUP: A bulky sulfonyl substituent at position 4 of the quinoline core, likely influencing steric hindrance and solubility.
  • 6-CHLORO GROUP: A chlorine atom at position 6, which may enhance electron-withdrawing effects and modulate reactivity.

Properties

IUPAC Name

[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3S/c1-25(2,3)17-7-10-19(11-8-17)32(30,31)23-20-15-18(26)9-12-22(20)27-16-21(23)24(29)28-13-5-4-6-14-28/h7-12,15-16H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHXJOLRAWAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline analogs with different substituents.

Scientific Research Applications

4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound may be used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: Due to its structural features, it has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

The following table compares the target compound with structurally analogous quinoline derivatives reported in the literature, focusing on substituent variations, molecular weights, and availability.

Compound Name Substituents Molecular Weight Key Structural Differences Availability Source
4-(4-TERT-BUTYLBENZENESULFONYL)-6-CHLORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE (Target Compound) 4-tert-butylbenzenesulfonyl, 6-chloro, 3-piperidine-1-carbonyl Not explicitly provided Reference compound for comparison. Not specified in evidence N/A
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline 6-chloro, 4-piperidinyl, 2-pyrrolidinyl Not explicitly provided Lacks sulfonyl and carbonyl groups; features pyrrolidine at position 2. Available in milligram to multi-kilogram batches Georganics (2025)
3-(Benzenesulfonyl)-6-chloro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline (C769-1325) 3-benzenesulfonyl, 6-chloro, 4-(2-fluorophenylpiperazinyl) 481.98 g/mol Fluorophenylpiperazine substituent instead of tert-butylsulfonyl and piperidine-carbonyl. 10 mg available Screening Report (2025)
6-Chloro-3-(4-methoxybenzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline (C769-0894) 6-chloro, 3-(4-methoxybenzenesulfonyl), 4-(2-methylpiperidinyl) 430.95 g/mol Methoxybenzenesulfonyl group and methylated piperidine vs. tert-butylsulfonyl and carbonyl. 11 mg available Screening Report (2025)

Key Observations:

Substituent Diversity: The target compound uniquely combines a bulky tert-butylsulfonyl group with a piperidine-carbonyl linker, distinguishing it from analogs like C769-1325 and C769-0894, which feature smaller sulfonyl groups (e.g., benzenesulfonyl or methoxybenzenesulfonyl) . 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline () lacks sulfonyl/carbonyl groups entirely, relying on dual heterocyclic substituents (piperidine and pyrrolidine) for functionality .

Molecular Weight Trends :

  • The tert-butylsulfonyl group in the target compound likely increases molecular weight compared to C769-0894 (430.95 g/mol) and C769-1325 (481.98 g/mol). This bulk may impact pharmacokinetic properties like membrane permeability.

In contrast, the Georganics compound () is scalable to multi-kilogram batches, indicating industrial relevance .

Implications of Structural Variations

  • Electron-Withdrawing Effects: The 6-chloro substituent is conserved across all listed compounds, likely stabilizing the quinoline core or directing electrophilic substitution.
  • Steric and Solubility Effects : The tert-butylsulfonyl group in the target compound may reduce solubility in polar solvents compared to methoxy- or fluorophenyl-substituted analogs .
  • Binding Interactions : The piperidine-carbonyl group could facilitate hydrogen bonding or act as a spacer for target engagement, unlike the simpler piperidine/pyrrolidine groups in other derivatives .

Biological Activity

4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(piperidine-1-carbonyl)quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClNO5S
  • Molecular Weight : 409.88 g/mol
  • CAS Number : 866134-75-0
  • Boiling Point : 586.7 °C (predicted)
  • Density : 1.382 g/cm³ (predicted)
  • pKa : 2.43 (predicted)

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its effects on cellular pathways.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline, including the compound , exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting the cell cycle. This is often mediated through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively reduces the viability of various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-715
HeLa10
A54912

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the antitumor efficacy of 4-(4-tert-butylbenzenesulfonyl)-6-chloro-3-(piperidine-1-carbonyl)quinoline in xenograft models. The results showed a significant reduction in tumor size compared to control groups, highlighting its potential for further development as an anticancer drug.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its effects. The study revealed that it activates caspase pathways leading to programmed cell death in cancer cells, confirming its role as an apoptosis inducer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.